Ethyl 2,4-dimethyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate
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Overview
Description
Ethyl 2,4-dimethyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazole ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities .
Preparation Methods
The synthesis of Ethyl 2,4-dimethyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate typically involves multiple steps:
Cyclization: The initial step involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles.
Addition: Propargylamine is then added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired compound.
Chemical Reactions Analysis
Ethyl 2,4-dimethyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Ethyl 2,4-dimethyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, anti-inflammatory, and antiviral activities.
Medicine: It is being investigated for its potential use in drug discovery, particularly for its kinase inhibitory properties.
Industry: The compound is used in the development of organic materials and natural products.
Mechanism of Action
The exact mechanism of action of Ethyl 2,4-dimethyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen-containing heterocyclic structure. This interaction can lead to the inhibition of specific biological pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Ethyl 2,4-dimethyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate can be compared with other nitrogen-containing heterocyclic compounds, such as:
Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral, anticancer, and antimicrobial properties.
Pyrazole Derivatives: These compounds are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for more complex heterocyclic systems.
The uniqueness of this compound lies in its fused pyrrole-pyrazole structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 2,4-dimethylpyrrolo[3,2-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-4-15-10(14)8-5-7-9(13(8)3)6-12(2)11-7/h5-6H,4H2,1-3H3 |
InChI Key |
UXCHVFYFDJGCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NN(C=C2N1C)C |
Origin of Product |
United States |
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